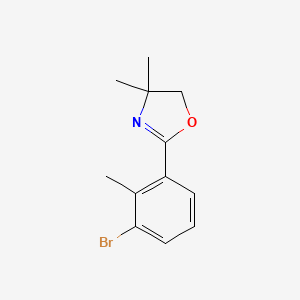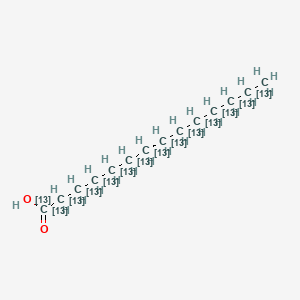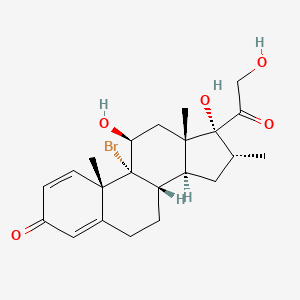
9alpha-Bromo-16alpha-methylprednisolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Overview of Methylprednisolone in Acute Spinal Cord Injury
Methylprednisolone, a corticosteroid with anti-inflammatory and immunosuppressive properties, has been extensively researched for its application in treating acute spinal cord injury (ASCI). Initially, studies like the National Acute Spinal Cord Injury Study II and III suggested methylprednisolone as a standard treatment for ASCI, proposing that early administration could improve outcomes by reducing secondary damage. However, subsequent critical analyses have questioned the efficacy and safety of this treatment approach, highlighting concerns over statistical artifacts in study results and lack of clear evidence supporting its use as a standard care treatment (Kronvall, Sayer, & Nilsson, 2005) (Hurlbert, 2000).
Neuroprotective Efficacy and Therapeutic Potential
Despite the controversies surrounding high-dose methylprednisolone in ASCI, research has continued into its neuroprotective efficacy and therapeutic potential. Studies investigating other steroids, like estrogen, have shown significant neuroprotective properties in experimental spinal cord injury models, suggesting a broader scope for the development of adjunct therapies to improve functional recovery following chronic SCI (Samantaray et al., 2010). This underscores the importance of exploring various pharmacological strategies beyond methylprednisolone to address the complex pathophysiology of SCI.
Clinical Trials and Research Directions
The landscape of acute spinal cord injury treatment and research is marked by numerous clinical trials and studies exploring diverse therapeutic strategies. For instance, completed, ongoing, and planned clinical trials have investigated not only methylprednisolone but also other interventions such as surgical decompression, electrical field stimulation, neuroprotective drugs, and cellular transplantation. These efforts reflect a multifaceted approach to improving outcomes for SCI patients, albeit the challenge of translating promising experimental results into clinically effective treatments remains significant (Hawryluk et al., 2008).
Critical Appraisals and Future Perspectives
The use of methylprednisolone in acute spinal cord injury treatment has undergone extensive scrutiny and critical appraisal. Reviews and analyses have highlighted the limitations and potential biases in pivotal studies, urging a reevaluation of methylprednisolone's role in SCI treatment protocols. This critical perspective emphasizes the need for rigorous, evidence-based approaches to therapy selection and underscores the importance of continuous research to identify and validate more effective treatments (Coleman et al., 2000).
Propriétés
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZYFPXDQDPHGR-CXSFZGCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9alpha-Bromo-16alpha-methylprednisolone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

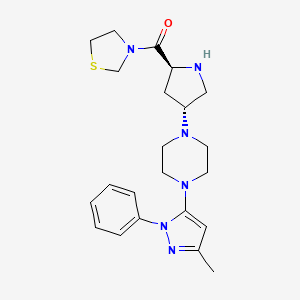
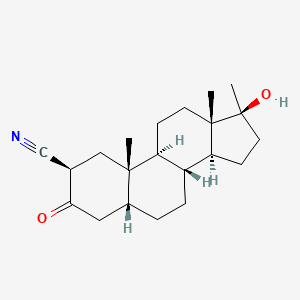
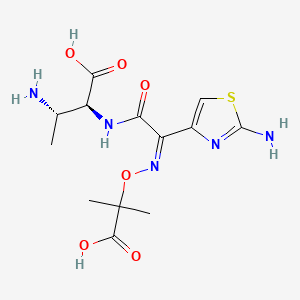

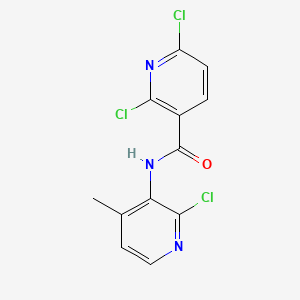
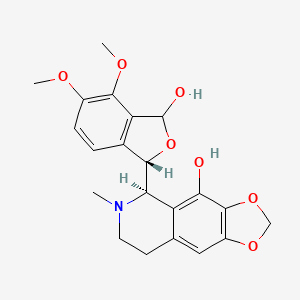
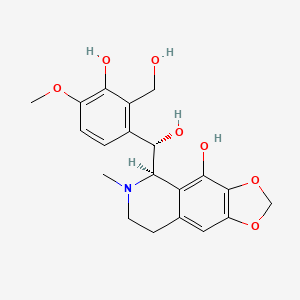
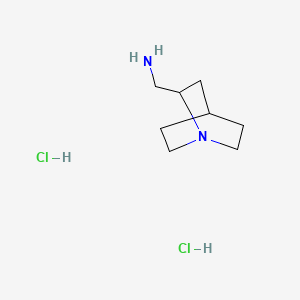
![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)
